7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Description
7-(dimethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, which are known for their significant biological and pharmacological activities .
Properties
Molecular Formula |
C9H12N4S2 |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
7-(dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C9H12N4S2/c1-5-10-7(12(2)3)6-8(11-5)13(4)9(14)15-6/h1-4H3 |
InChI Key |
IZBCYVNWUBEPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N(C)C)SC(=S)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dimethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave irradiation. This method is preferred due to its efficiency, reduced reaction times, and higher yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its advantages in terms of yield enhancement, time-saving, and environmental safety. The use of microwave irradiation allows for better control over reaction conditions and minimizes the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
7-(dimethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolopyrimidines
Scientific Research Applications
7-(dimethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-(dimethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with various molecular targets. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication, thereby exhibiting potent anticancer activity. Additionally, it can modulate receptor activity, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Thieno[2,3-d]pyrimidines: These compounds have a thiophene ring fused to a pyrimidine ring, offering different electronic properties
Uniqueness
7-(dimethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern and the presence of a dimethylamino group, which enhances its solubility and reactivity. This makes it a valuable compound for various chemical and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
